2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Thiazolo[5,4-d]thiazole derivatives
- Pyrano[2,3-d]thiazole derivatives
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of functional groups
Properties
IUPAC Name |
2-methyl-7-(4-methylphenyl)-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-10-17(11-9-14)18-20-19(22-15(2)26-20)21(25)24(23-18)13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCVIYLDWGCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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